molecular formula C19H18N4O2 B2521610 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049572-88-4

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2521610
CAS RN: 1049572-88-4
M. Wt: 334.379
InChI Key: UBLUUEIRNPUFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds with the dihydropyridazine carboxamide core have been synthesized through various chemical routes, indicating their versatility and potential for modification to enhance desired biological activities. For instance, novel series of phenoxypyridine derivatives containing dihydropyridazine moieties have been synthesized and evaluated for their inhibitory activities against certain kinase targets and cancer cell lines, showcasing moderate to good antitumor activities (Liu et al., 2020). This suggests that the structural framework of dihydropyridazine carboxamides could be instrumental in designing compounds with potential anticancer properties.

Biological Activity and Applications

The biological activity of compounds incorporating the dihydropyridazine core spans various therapeutic areas, including oncology and anti-inflammatory applications. The design and synthesis of these compounds often target specific enzymes or pathways critical in disease progression. For example, the evaluation of N-substituted derivatives for their potential as kinase inhibitors reveals the importance of the dihydropyridazine structure in mediating significant biological effects, including antitumor activity (Ahmad et al., 2012).

Structural Characterization and Drug Design

The structural characterization and modification of dihydropyridazine derivatives are crucial in optimizing their biological activity. Studies employing nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have provided insights into the molecular conformation and electron distribution within these compounds, aiding in the rational design of more potent and selective therapeutic agents (Bacsa et al., 2013).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)12-23-18(24)11-10-16(22-23)19(25)21-17-5-3-4-14(2)20-17/h3-11H,12H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLUUEIRNPUFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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